molecular formula C7H9NO2S B1269740 (R)-2-Amino-3-(thiophen-3-yl)propanoic acid CAS No. 152612-27-6

(R)-2-Amino-3-(thiophen-3-yl)propanoic acid

Cat. No.: B1269740
CAS No.: 152612-27-6
M. Wt: 171.22 g/mol
InChI Key: VOIZSAUUYAGTMS-ZCFIWIBFSA-N
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Description

“®-2-Amino-3-(thiophen-3-yl)propanoic acid” is a chemical compound with the molecular formula C7H9NO2S . It is also known as 3-(3-thienyl)-beta-alanine . The compound is a solid under normal conditions .


Molecular Structure Analysis

The InChI code for “®-2-Amino-3-(thiophen-3-yl)propanoic acid” is 1S/C7H9NO2S/c8-6(3-7(9)10)5-1-2-11-4-5/h1-2,4,6H,3,8H2,(H,9,10) . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

“®-2-Amino-3-(thiophen-3-yl)propanoic acid” is a solid at room temperature . It has a molecular weight of 171.22 . The compound has a melting point of 208-210°C .

Scientific Research Applications

Synthesis and Antiproliferative Activity

A study by Riccardi et al. (2019) explored the synthesis of novel Pt(II)-complexes using an artificial alanine-based amino acid similar to (R)-2-Amino-3-(thiophen-3-yl)propanoic acid. These complexes showed potential in binding RNA biomedical targets and demonstrated moderate cytotoxic activity on cancer cells, indicating their potential application in anticancer therapies (Riccardi et al., 2019).

Synthesis of Biologically Active Compounds

Safonov et al. (2017) synthesized novel salts of 2-((4-(R-amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetic acids. These compounds are of interest for the development of new native drugs, showcasing the utility of this compound derivatives in pharmaceutical research (Safonov et al., 2017).

Synthesis of Heteroarylalanines

Kitagawa et al. (2004) reported the synthesis of racemic 2-amino-3-(heteroaryl)propanoic acids, which include compounds with a thiophene nucleus. This research underlines the importance of such compounds in the synthesis of more complex molecules with potential applications in various fields (Kitagawa et al., 2004).

Development of Neuroexcitant Analogs

Pajouhesh et al. (2000) described the enantioselective synthesis of both enantiomers of 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA), an analogue of a neuroexcitant compound. This highlights the role of similar structures like this compound in neuroscientific research and drug development (Pajouhesh et al., 2000).

Biotransformations and Continuous-Flow Modes

Bartha-Vári et al. (2015) investigated the use of carboxylated single-walled carbon nanotubes for immobilizing enzymes to catalyze reactions involving racemic 2-amino-3-(thiophen-2-yl)propanoic acid. This study demonstrates the potential of this compound in advanced biotransformation processes (Bartha-Vári et al., 2015).

PET Imaging in Brain Tumor Diagnosis

McConathy et al. (2010) synthesized and evaluated (R)- and (S)-enantiomers of 2-amino-3-[1-(2-[18F]fluoroethyl)-1H-[1,2,3]triazol-4-yl]propanoic acid for brain tumor imaging using positron emission tomography (PET). Their findings indicate the significance of structurally similar compounds to this compound in medical imaging and cancer diagnosis (McConathy et al., 2010).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .

Properties

IUPAC Name

(2R)-2-amino-3-thiophen-3-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S/c8-6(7(9)10)3-5-1-2-11-4-5/h1-2,4,6H,3,8H2,(H,9,10)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOIZSAUUYAGTMS-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC=C1C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152612-27-6
Record name beta-3-Thienyl-D-alanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152612276
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .BETA.-3-THIENYL-D-ALANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VSY3AJ5XSB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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